(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKROQQTKYAUJB-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](CC(=O)O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366176 |

Source

|

| Record name | (3S)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755749-11-2 |

Source

|

| Record name | (3S)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is a synthetic amino acid derivative of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial building block for synthesizing various bioactive molecules, particularly those targeting neurological disorders. The presence of the trifluoromethyl (CF3) group is a key structural feature, known to enhance metabolic stability, lipophilicity, and biological activity of parent compounds. This guide provides a detailed overview of its known physicochemical properties, outlines standard experimental protocols for their determination, and presents logical workflows for these procedures.

Core Physicochemical Properties

The following table summarizes the available physicochemical data for this compound. It is important to note that while some data is derived from experimental measurements, other values are predicted through computational models, as experimental determination for all properties is not always publicly documented.

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | --- | |

| Molecular Weight | 233.19 g/mol | --- | |

| Appearance | White to off-white powder | Experimental | |

| Purity | ≥ 99% (HPLC) | Experimental | |

| Optical Rotation | [α]²⁵_D = -7.1 ± 2º (c=1, 80% in AcOH) | Experimental | |

| Boiling Point | 308.7 ± 42.0 °C | Predicted | |

| Density | 1.361 ± 0.06 g/cm³ | Predicted | |

| pKa | 3.55 ± 0.10 | Predicted |

Note: Predicted values are for the (R)-enantiomer, but are expected to be identical for the (S)-enantiomer as these properties are not dependent on stereochemistry.

Experimental Protocols

While specific experimental reports for this exact molecule are not widely available, the following sections describe standard, validated methodologies used to determine the key physicochemical properties for novel amino acid derivatives and pharmaceutical compounds.

Determination of Acid Dissociation Constant (pKa) via Potentiometric Titration

The pKa, or acid dissociation constant, is critical for understanding the ionization state of a molecule at a given pH, which influences its solubility, permeability, and receptor binding. Potentiometric titration is the benchmark method for its determination.

Methodology:

-

Preparation of Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent system to create a solution of known concentration (e.g., 0.1 N).

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse a calibrated pH electrode and a magnetic stirrer into the solution.

-

Acidic Titration: Fill a calibrated burette with a standardized strong base, typically 0.1 N Sodium Hydroxide (NaOH).

-

Titration Procedure: Add the titrant (NaOH) in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH value and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the curve. This can be determined from the point of maximum slope on a first-derivative plot.

Determination of Aqueous Solubility via the Shake-Flask Method

Solubility is a fundamental property that dictates a drug's bioavailability and formulation possibilities. The Higuchi-Connors shake-flask method is the most reliable technique for determining thermodynamic solubility.

Methodology:

-

Sample Preparation: Add an excess amount of the compound to a vial containing a known volume of the aqueous solvent of interest (e.g., phosphate-buffered saline, pH 7.4). The excess solid should be clearly visible.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved states.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation or filtration (using a low-adsorption filter, e.g., PVDF).

-

Concentration Analysis: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.

Determination of the Partition Coefficient (LogP) via the Shake-Flask Method

LogP, the logarithm of the partition coefficient between n-octanol and water, is the standard measure of a compound's lipophilicity. This parameter is crucial for predicting membrane permeability and overall ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Methodology:

-

Phase Pre-saturation: Prepare a stock of water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water and allowing the phases to separate.

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in either the water-saturated n-octanol or the n-octanol-saturated water.

-

Partitioning: Add a known volume of the second, immiscible phase to the solution. The volume ratio is typically 1:1, but can be adjusted depending on the expected LogP.

-

Equilibration: Seal the container and shake it gently for several hours to allow the compound to partition between the two phases until equilibrium is achieved.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.

-

Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous phases using an appropriate analytical technique like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value: LogP = log10([Concentration in Octanol] / [Concentration in Water]).

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for pKa Determination by Titration.

Caption: Workflow for Solubility by Shake-Flask Method.

Caption: Workflow for LogP Determination by Shake-Flask Method.

(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid CAS number and molecular structure.

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid, a chiral non-proteinogenic β-amino acid, has emerged as a significant building block in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a trifluoromethyl group on the phenyl ring, confer advantageous properties such as enhanced metabolic stability, increased lipophilicity, and improved biological activity. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics, especially in the realm of neuroscience.

Chemical and Physical Properties

This compound is a white to off-white powder. The trifluoromethyl group at the ortho position of the phenyl ring significantly influences its chemical and physical characteristics, contributing to its utility in drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 755749-11-2 | [1] |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | [1] |

| Molecular Weight | 233.19 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Optical Rotation | [α]D25 = -7.1 ± 2º (c=1, 80% in AcOH) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

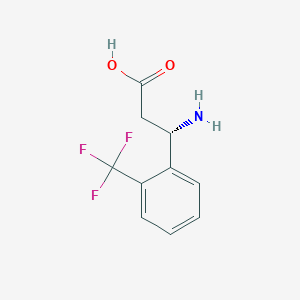

Molecular Structure

The molecular structure of this compound is characterized by a propanoic acid backbone with an amino group at the C3 position, which also bears a 2-(trifluoromethyl)phenyl substituent. The "(S)" designation indicates the stereochemistry at the chiral center (C3).

Figure 1. Molecular Structure of this compound.

Experimental Protocols

Asymmetric Synthesis via Rhodium-Catalyzed Hydrogenation

The enantioselective synthesis of this compound can be achieved through the asymmetric hydrogenation of a suitable precursor, such as a β-(acylamino)acrylate, using a chiral rhodium catalyst. This method provides high enantioselectivity, yielding the desired (S)-enantiomer.[2][3]

General Workflow for Asymmetric Synthesis:

Caption: General workflow for the asymmetric synthesis of the target compound.

Detailed Protocol:

-

Preparation of the Precursor: Synthesize the corresponding β-(acylamino)acrylate by reacting 2-(trifluoromethyl)benzaldehyde with N-acetylglycine in the presence of a base.

-

Asymmetric Hydrogenation:

-

In a high-pressure reactor, dissolve the β-(acylamino)acrylate precursor in an appropriate solvent (e.g., toluene).

-

Add a catalytic amount of a chiral rhodium complex, such as one formed from Rh(COD)₂BF₄ and a chiral phosphine ligand (e.g., Me-DuPhos or BICP).

-

Pressurize the reactor with hydrogen gas (typically 40 psi) and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

-

Work-up and Purification:

-

Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

-

Purify the resulting protected β-amino acid derivative by column chromatography.

-

-

Deprotection:

-

Treat the purified product with an appropriate reagent to remove the acyl and ester protecting groups (e.g., acid or base hydrolysis).

-

Isolate and purify the final product, this compound.

-

Incorporation into Peptide Synthesis

This amino acid is a valuable building block for creating peptides with modified properties. Its incorporation into a peptide sequence can be achieved using standard solid-phase peptide synthesis (SPPS) protocols.

General Workflow for Peptide Synthesis:

Caption: Workflow for incorporating the amino acid into a peptide chain.

Detailed Protocol (Fmoc/tBu Strategy):

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a solution of piperidine in DMF (typically 20%) to remove the Fmoc protecting group from the resin's free amine.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-protected this compound and a coupling agent (e.g., HBTU, HATU) in DMF.

-

Add an activator base (e.g., DIPEA) to the amino acid solution.

-

Add the activated amino acid solution to the deprotected resin and agitate to facilitate coupling.

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps with the next desired amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Development

The unique properties imparted by the trifluoromethyl group make this amino acid a valuable component in the design of novel therapeutic agents.

Neurological Disorders

This compound serves as a key intermediate in the synthesis of compounds targeting neurological disorders. The trifluoromethyl group can enhance the ability of these compounds to cross the blood-brain barrier and can influence their binding affinity to neuronal receptors, potentially modulating neurotransmitter activity.[1]

Peptide-Based Therapeutics

Incorporating this β-amino acid into peptides can lead to the development of peptidomimetics with improved pharmacological profiles. The trifluoromethyl group can induce specific conformational constraints and increase resistance to enzymatic degradation, leading to peptides with longer half-lives and enhanced biological activity.

Logical Relationship in Drug Discovery:

Caption: Logical flow from the compound's properties to potential therapeutics.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemists and drug development professionals. Its strategic use in the synthesis of novel peptides and small molecules offers a promising avenue for the discovery of new therapeutics with improved efficacy and pharmacokinetic properties, particularly in the challenging field of neuroscience. The experimental protocols and conceptual workflows provided in this guide aim to facilitate its application in innovative research and development endeavors.

References

- 1. (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | C10H10F3NO2 | CID 2777600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]

- 3. Rhodium-Catalyzed Asymmetric Hydrogenation of 3-Benzoylaminocoumarins for the Synthesis of Chiral 3-Amino Dihydrocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Key to Unlocking Novel Biological Activity in Beta-Amino Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Biological Activity, and Therapeutic Potential of β-Amino Acids Incorporating Trifluoromethyl Moieties.

The strategic incorporation of trifluoromethyl (CF3) groups into β-amino acid scaffolds has emerged as a powerful tool in medicinal chemistry, imparting unique physicochemical properties that can significantly enhance biological activity, metabolic stability, and cellular permeability. This guide provides a comprehensive overview of the synthesis, known biological activities, and experimental methodologies related to this promising class of compounds, offering valuable insights for the design and development of next-generation therapeutics.

Core Concepts: The Impact of Trifluoromethylation

The introduction of a trifluoromethyl group, a bioisostere for ethyl and isopropyl groups, profoundly influences the properties of β-amino acids.[1] Its high electronegativity and lipophilicity can lead to:

-

Enhanced Binding Affinity: The CF3 group can engage in favorable interactions with enzyme active sites, leading to more potent inhibition.

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation and prolonging the in vivo half-life of drug candidates.

-

Improved Cellular Permeability: The lipophilic nature of the CF3 group can facilitate the passage of molecules across biological membranes.

-

Conformational Control: The steric bulk of the CF3 group can influence the conformational preferences of the β-amino acid backbone, which can be crucial for mimicking peptide secondary structures.

Synthesis of Trifluoromethylated β-Amino Acids

A key synthetic route to trifluoromethylated β-amino acid derivatives is the aza-Michael addition. This reaction involves the conjugate addition of a nitrogen nucleophile to a β-trifluoromethyl-α,β-unsaturated ester.

Experimental Protocol: Aza-Michael Addition

This protocol describes a general procedure for the synthesis of β-trifluoromethyl-β-amino acid derivatives.

Materials:

-

β-Trifluoromethyl-α,β-unsaturated ester

-

Amine (e.g., benzylamine, aniline)

-

Solvent (e.g., ethanol, methanol, or solvent-free)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Standard work-up and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

-

To a solution of the β-trifluoromethyl-α,β-unsaturated ester in the chosen solvent (or neat), add the amine at room temperature.

-

Stir the reaction mixture at room temperature. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the desired β-trifluoromethyl-β-amino acid derivative.[2][3][4]

Logical Workflow for Aza-Michael Addition

Biological Activity and Therapeutic Targets

Trifluoromethylated β-amino acids have demonstrated significant potential as inhibitors of various enzymes and as modulators of protein-protein interactions.

Enzyme Inhibition

α-Chymotrypsin Inhibition: Peptidyl trifluoromethyl ketones, which can be considered derivatives of trifluoromethylated amino acids, are potent inhibitors of the serine protease α-chymotrypsin. The trifluoromethyl ketone moiety acts as a transition-state analog, forming a stable hemiketal adduct with the active site serine residue.

| Inhibitor | Target | Inhibition Constant (Ki) |

| Ac-Phe-CF3 | α-Chymotrypsin | 20 µM[5] |

| Ac-Leu-Phe-CF3 | α-Chymotrypsin | 2 µM[5] |

Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. While specific quantitative data for trifluoromethylated β-amino acids as direct PI3K inhibitors is emerging, the development of potent PI3K inhibitors often involves trifluoromethylated moieties. The following protocol is for a general PI3K activity assay that can be used to screen novel compounds.

Experimental Protocol: PI3K HTRF Assay

This protocol outlines a homogeneous time-resolved fluorescence (HTRF) assay for measuring the activity of PI3K enzymes.

Materials:

-

PI3K enzyme (e.g., PI3Kα, β, γ, or δ)

-

PIP2 (substrate)

-

ATP

-

Test compounds (e.g., trifluoromethylated β-amino acid derivatives) dissolved in DMSO

-

PI3K reaction buffer

-

DTT

-

Stop solution

-

Detection solution

-

384-well low-volume assay plates

-

HTRF-compatible plate reader

Procedure:

-

Serially dilute the test compounds in DMSO.

-

Transfer a small volume (e.g., 50 nL) of the diluted compounds to the assay plate.

-

Add the PI3K enzyme in reaction buffer containing DTT to the wells and pre-incubate with the compounds for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of PIP2 and ATP in reaction buffer.

-

Incubate the reaction for 1 hour at room temperature.

-

Stop the reaction by adding the stop solution.

-

Add the detection solution and incubate for 1 hour in the dark.

-

Measure the HTRF signal on a compatible plate reader.

-

Calculate IC50 values from the dose-response curves.[6]

PI3K Signaling Pathway and Inhibition

Inhibition of β-Amyloid Aggregation

The aggregation of the amyloid-β (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease. Small molecules that can inhibit this process are of significant therapeutic interest. Trifluoromethyl-containing compounds have been investigated as inhibitors of Aβ self-assembly.

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

This assay is commonly used to monitor the formation of amyloid fibrils in vitro.

Materials:

-

Aβ peptide (e.g., Aβ42)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Thioflavin T (ThT) stock solution

-

Test compounds (e.g., trifluoromethylated β-amino acid derivatives)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Dissolve the Aβ42 peptide in DMSO and then dilute to the final concentration (e.g., 20 µM) in PBS.

-

Add the test compounds at various concentrations to the Aβ solution.

-

Incubate the plate at 37 °C, with or without agitation, to allow for fibril formation.

-

At designated time points, add ThT solution to each well.

-

Measure the fluorescence intensity (excitation ~450 nm, emission ~482 nm) using a fluorescence plate reader.

-

A decrease in fluorescence intensity in the presence of the test compound compared to the control (Aβ alone) indicates inhibition of aggregation.[7][8]

Workflow for Screening Aβ Aggregation Inhibitors

Conclusion and Future Perspectives

The incorporation of trifluoromethyl groups into β-amino acids represents a highly promising strategy for the development of novel therapeutic agents. These modifications can significantly enhance the pharmacological properties of lead compounds, including their potency, stability, and bioavailability. The synthetic methods are well-established, and a variety of biological targets have been identified. Future research in this area will likely focus on the synthesis of more complex and conformationally constrained trifluoromethylated β-amino acid scaffolds, the exploration of a wider range of biological targets, and the detailed investigation of the structure-activity relationships that govern their biological effects. As our understanding of the unique properties conferred by the trifluoromethyl group continues to grow, we can expect to see the emergence of new and improved drugs based on this versatile chemical motif.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles (2014) | Xing Yang | 34 Citations [scispace.com]

- 4. pure.nitech.ac.jp [pure.nitech.ac.jp]

- 5. Structure of chymotrypsin-trifluoromethyl ketone inhibitor complexes: comparison of slowly and rapidly equilibrating inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. A Novel Inhibitor of Amyloid β (Aβ) Peptide Aggregation: FROM HIGH THROUGHPUT SCREENING TO EFFICACY IN AN ANIMAL MODEL OF ALZHEIMER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Mechanism of Action of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic Acid in Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is a synthetic amino acid derivative with potential therapeutic applications in a range of neurological disorders. Emerging evidence suggests its primary mechanism of action involves the modulation of neurotransmitter systems, with a significant focus on the inhibition of γ-aminobutyric acid (GABA) transporters (GATs). By blocking the reuptake of GABA, the principal inhibitory neurotransmitter in the central nervous system (CNS), this compound can enhance GABAergic tone, thereby counteracting the neuronal hyperexcitability implicated in various neurological conditions. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, including its effects on GABAergic signaling, potential involvement of other pathways, and a summary of available preclinical data.

Introduction

Neurological disorders, including epilepsy, neuropathic pain, and anxiety, are often characterized by an imbalance between excitatory and inhibitory neurotransmission in the CNS. A key strategy in the development of novel therapeutics for these conditions is the enhancement of inhibitory signaling, primarily mediated by GABA. The synaptic concentration of GABA is tightly regulated by GATs, which are responsible for its reuptake into presynaptic neurons and surrounding glial cells. Inhibition of these transporters prolongs the presence of GABA in the synaptic cleft, thereby augmenting its inhibitory effects.

This compound has been identified as a promising candidate for the development of drugs targeting neurological disorders due to its structural similarity to known GAT inhibitors and its potential to modulate neurotransmitter activity.[1] The presence of the trifluoromethyl group can enhance its biological activity and solubility, making it a valuable lead compound in medicinal chemistry.[1]

Core Mechanism of Action: Inhibition of GABA Transporters

The primary hypothesized mechanism of action for this compound is the inhibition of GABA transporters. There are four known subtypes of GATs: GAT1, GAT2, GAT3, and betaine/GABA transporter 1 (BGT1). The selective inhibition of these subtypes can lead to different physiological effects, making subtype selectivity a crucial aspect of drug development. While specific quantitative data for this compound is not yet publicly available, the therapeutic potential of GAT inhibitors is well-established in the scientific literature.

The Role of GABA Transporters in the CNS

GATs are sodium- and chloride-dependent transporters that play a critical role in terminating GABAergic neurotransmission. By removing GABA from the synaptic cleft, they control the duration and magnitude of the inhibitory postsynaptic potential.

-

GAT1: Primarily located on presynaptic neurons and, to a lesser extent, on astrocytes. It is considered the main transporter responsible for GABA reuptake in the brain and a key target for antiepileptic and anxiolytic drugs.

-

GAT2 and BGT1: Found in the brain, but also expressed in peripheral tissues like the liver and kidneys.

-

GAT3: Predominantly expressed in glial cells.

Signaling Pathway of GABA Transporter Inhibition

The inhibition of GATs by this compound is expected to increase the extracellular concentration of GABA. This leads to an enhanced activation of both synaptic and extrasynaptic GABA receptors (GABA-A and GABA-B receptors), resulting in neuronal hyperpolarization and a reduction in neuronal excitability.

Experimental Protocols for Key Experiments

While specific experimental data for this compound is not publicly available, the following are standard protocols used to characterize GAT inhibitors.

In Vitro GABA Uptake Inhibition Assay

This assay is crucial for determining the potency and selectivity of a compound against different GAT subtypes.

Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compound for each GAT subtype.

Methodology:

-

Cell Culture: Use cell lines (e.g., HEK-293 or CHO) stably transfected to express a specific human or rodent GAT subtype (GAT1, GAT2, GAT3, or BGT1).

-

Assay Preparation: Plate the cells in 96-well plates and allow them to adhere.

-

Compound Incubation: Wash the cells with a buffer solution and then incubate them with varying concentrations of this compound.

-

GABA Uptake: Add a solution containing a fixed concentration of radiolabeled GABA (e.g., [³H]GABA) to each well and incubate for a short period (e.g., 1-10 minutes) at room temperature or 37°C.

-

Termination of Uptake: Rapidly wash the cells with ice-cold buffer to remove extracellular [³H]GABA.

-

Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of [³H]GABA uptake against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Models of Neurological Disorders

To assess the therapeutic potential of this compound, its efficacy would be tested in established animal models of relevant neurological disorders.

Objective: To evaluate the in vivo efficacy of the compound in reducing disease-related symptoms.

Examples of Animal Models:

-

Epilepsy:

-

Maximal Electroshock (MES) Test: Measures the ability of a compound to prevent the tonic hindlimb extension phase of a seizure induced by corneal or auricular electrical stimulation.

-

Pentylenetetrazol (PTZ) Seizure Model: PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures. The ability of the compound to increase the seizure threshold or prevent seizures is assessed.

-

-

Neuropathic Pain:

-

Chronic Constriction Injury (CCI) Model: Involves loose ligation of the sciatic nerve, leading to the development of thermal hyperalgesia and mechanical allodynia. Pain behaviors are measured using tests like the Hargreaves test (for thermal sensitivity) and the von Frey test (for mechanical sensitivity).

-

Spared Nerve Injury (SNI) Model: Involves the ligation and transection of two of the three terminal branches of the sciatic nerve, resulting in robust and long-lasting neuropathic pain behaviors.

-

-

Anxiety:

-

Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms of the maze.

-

Light-Dark Box Test: This test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas. Anxiolytics increase the time spent in the light compartment.

-

Quantitative Data

As of the date of this document, specific quantitative data such as IC50 or Ki values for the inhibitory activity of this compound on GAT subtypes are not available in the public domain. The table below is a template for how such data would be presented once it becomes available.

| Target | Parameter | Value | Reference |

| Human GAT1 | IC50 | TBD | TBD |

| Human GAT2 | IC50 | TBD | TBD |

| Human GAT3 | IC50 | TBD | TBD |

| Human BGT1 | IC50 | TBD | TBD |

| Rat GAT1 | IC50 | TBD | TBD |

| Rat GAT2 | IC50 | TBD | TBD |

| Rat GAT3 | IC50 | TBD | TBD |

| Rat BGT1 | IC50 | TBD | TBD |

TBD: To Be Determined

Conclusion and Future Directions

This compound holds promise as a therapeutic agent for neurological disorders, with its most probable mechanism of action being the inhibition of GABA transporters. This action would lead to an enhancement of GABAergic neurotransmission and a subsequent reduction in neuronal hyperexcitability.

Future research should focus on:

-

Quantitative Pharmacological Profiling: Determining the IC50 values of the compound for all GAT subtypes to understand its potency and selectivity.

-

In Vivo Efficacy Studies: Conducting comprehensive studies in various animal models of neurological disorders to establish its therapeutic potential.

-

Pharmacokinetic and Safety Profiling: Evaluating the absorption, distribution, metabolism, excretion (ADME), and toxicity of the compound to assess its drug-like properties.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency, selectivity, and pharmacokinetic properties.

The elucidation of the precise mechanism of action and the generation of robust preclinical data will be critical for the advancement of this compound as a potential new treatment for neurological disorders.

References

The Trifluoromethyl Group: A Cornerstone in Modern Drug Design for Enhanced Potency and Metabolic Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into drug candidates has become a paramount strategy in medicinal chemistry. This powerful functional group exerts profound effects on a molecule's physicochemical properties, leading to significant improvements in biological activity, metabolic stability, and overall pharmacokinetic profile. This technical guide provides a comprehensive overview of the role of the trifluoromethyl group in drug design, with a focus on its impact on potency and metabolic stability, supplemented with detailed experimental protocols and visual representations of key concepts.

The Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group is a distinctive substituent known for its strong electron-withdrawing nature and steric bulk, which is larger than a methyl group. Its unique properties stem from the high electronegativity of the three fluorine atoms.

Key Physicochemical Properties:

-

High Electronegativity: The CF3 group is a potent electron-withdrawing group, which can significantly modulate the electronic properties of the molecule it is attached to. This can influence pKa, hydrogen bonding capabilities, and electrostatic interactions with biological targets.

-

Increased Lipophilicity: The presence of a trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, leading to improved absorption and distribution. The Hansch π value for a CF3 group is +0.88.

-

Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol. This makes the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.

Enhancing Drug Potency through Trifluoromethylation

The introduction of a trifluoromethyl group can dramatically increase the potency of a drug candidate through several mechanisms:

-

Enhanced Binding Affinity: The electron-withdrawing nature of the CF3 group can alter the electron distribution in a molecule, leading to more favorable interactions with the target protein. It can enhance hydrogen bonding and electrostatic interactions with the biological target.

-

Favorable Conformation: The steric bulk of the CF3 group can lock the molecule into a bioactive conformation that fits optimally into the binding pocket of the target, thereby increasing binding affinity and selectivity.

-

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other groups like methyl or chloro groups. This substitution can lead to improved potency by favorably altering the steric and electronic properties of the molecule.

Table 1: Comparative Potency of Trifluoromethylated Drugs and their Analogs

| Drug/Compound | Target | Potency Metric | Trifluoromethylated Analog | Non-Trifluoromethylated Analog | Fold Increase in Potency | Reference(s) |

| 5-HT Uptake Inhibitor | 5-HT Transporter | IC50 | p-CF3 analog | Non-fluorinated analog | 6-fold | |

| CB1 Allosteric Modulator | CB1 Receptor | Potency | CF3-bearing compound | NO2 equivalent | Generally more potent | |

| Dutasteride | 5α-reductase | Ki | 2,5-bis(trifluoromethyl)phenyl | tert-butyl amide (Finasteride) | 40-fold more potent than Finasteride | |

| Celecoxib | COX-2 | IC50 | 0.04 µM | (Not directly available) | - | |

| Fluoxetine | SERT | Ki | 0.8 nM | (Not directly available) | - |

Note: Direct comparative IC50/Ki values for a drug and its precise non-fluorinated analog are often not published in the same study. The data presented reflects the high potency of the trifluoromethylated compounds.

Improving Metabolic Stability with the Trifluoromethyl Group

A major challenge in drug development is ensuring that a drug candidate has a suitable metabolic profile to achieve therapeutic concentrations in the body. The trifluoromethyl group is a key tool for enhancing metabolic stability.

-

Blocking Metabolic Hotspots: The CF3 group is often strategically placed at a known or suspected site of metabolic oxidation. The strength of the C-F bonds prevents enzymatic breakdown at that position, effectively blocking a major metabolic pathway.

-

Prolonged Half-Life: By preventing metabolism, the trifluoromethyl group can significantly increase the half-life of a drug, leading to a longer duration of action and potentially less frequent dosing.

-

Reduced Clearance: Blocking metabolic pathways leads to a lower rate of clearance of the parent drug from the body.

Table 2: Impact of Trifluoromethyl Group on Metabolic Stability

| Parameter | Drug without Trifluoromethyl Group | Drug with Trifluoromethyl Group | Rationale | Reference(s) |

| Half-life (t½) in vitro | Shorter | Longer | Reduced rate of metabolism leads to slower clearance of the parent drug. | |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value. | |

| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary site of metabolism limits the formation of downstream metabolites. |

Experimental Protocols

In Vitro Liver Microsomal Stability Assay

This protocol outlines a typical procedure to assess the metabolic stability of a test compound using liver microsomes.

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

Materials:

-

Pooled liver microsomes (human, rat, mouse, etc.)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Positive control compounds (e.g., high and low clearance compounds)

-

Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents:

-

Thaw liver microsomes on ice.

-

Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer. The final concentration is typically 1 µM.

-

Prepare the NADPH regenerating system solution in phosphate buffer.

-

-

Incubation:

-

Add the liver microsome solution to the wells of a 96-well plate.

-

Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.

-

-

Sample Processing:

-

After the final time point, seal the plate and vortex for 1-2 minutes to precipitate proteins.

-

Centrifuge the plate at 4°C for 15 minutes at 3000 x g to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).

-

Enzyme Inhibition Assay for IC50 Determination

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme (ideally one that produces a detectable signal, e.g., colorimetric or fluorescent)

-

Assay buffer (optimized for the specific enzyme)

-

Test inhibitor (serially diluted)

-

Positive control inhibitor (if available)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

Perform a serial dilution of the inhibitor stock solution to create a range of concentrations (e.g., 10-point, 3-fold dilution).

-

Prepare working solutions of the enzyme and substrate in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer to all wells.

-

Add the serially diluted inhibitor solutions to the appropriate wells. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (buffer only).

-

Add the enzyme solution to all wells except the "no enzyme" control.

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately start monitoring the reaction progress using the microplate reader. The signal (e.g., absorbance or fluorescence) should be measured at regular intervals over a specific period.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the progress curve.

-

Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

-

Visualizing Workflows and Signaling Pathways

Experimental Workflow for a Trifluoromethylated Drug Candidate

Caption: Experimental workflow for a trifluoromethylated drug candidate.

Signaling Pathway of Celecoxib (COX-2 Inhibition)

Caption: Mechanism of action of Celecoxib via COX-2 inhibition.

Signaling Pathway of Fluoxetine (Serotonin Reuptake Inhibition)

Caption: Fluoxetine's mechanism and downstream signaling pathways.

Conclusion

The trifluoromethyl group is an invaluable asset in the medicinal chemist's toolbox. Its unique electronic and steric properties allow for the fine-tuning of a drug candidate's characteristics to enhance potency and metabolic stability. By increasing binding affinity, promoting favorable conformations, and blocking metabolic degradation, the CF3 group has played a pivotal role in the development of numerous successful therapeutic agents. A thorough understanding of its effects and the application of robust experimental assays are critical for leveraging the full potential of this "super-methyl" group in the design of next-generation pharmaceuticals.

The Advent of Trifluoromethyl-Containing β-Amino Acids: A Technical Guide to Their Initial Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acid scaffolds has emerged as a paramount strategy in modern medicinal chemistry and drug discovery. The trifluoromethyl (CF3) group, in particular, imparts unique physicochemical properties, including increased metabolic stability, enhanced binding affinity, and altered conformational preferences. This technical guide provides an in-depth exploration of the initial discovery and seminal synthetic routes toward novel trifluoromethyl-containing β-amino acids, compounds of significant interest for the development of next-generation therapeutics.

Introduction to Trifluoromethylated β-Amino Acids

β-amino acids, homologues of their α-amino acid counterparts, are crucial components of various biologically active peptides and small molecules. The introduction of a trifluoromethyl group into the β-amino acid backbone can profoundly influence their biological activity. These modifications can lead to peptides with improved resistance to proteolytic degradation and enhanced pharmacological profiles. This guide will delve into the key synthetic methodologies that have enabled the creation of these valuable building blocks, supported by detailed experimental protocols and quantitative data.

Key Synthetic Methodologies and Quantitative Data

The synthesis of trifluoromethyl-containing β-amino acids often involves stereoselective methods to control the newly formed chiral centers. Several key approaches have been developed, including the alkylation of chiral glycine equivalents, the diastereoselective synthesis from natural amino acid precursors, and Mannich-type reactions.

Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid

A notable example is the asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid, a trifluoromethyl analogue of leucine. This method relies on the alkylation of a chiral nickel(II) complex of a glycine Schiff base.

| Step | Reactants | Reagents and Conditions | Product | Yield | Diastereomeric Ratio/ee |

| 1. Complex Formation | Glycine, Chiral Auxiliary | Ni(NO₃)₂·6H₂O, KOH, MeOH | Chiral Ni(II)-Glycine Complex | High | N/A |

| 2. Alkylation | Ni(II)-Glycine Complex | CF₃CH₂I, Base (e.g., NaOH or KOH), DMF | Alkylated Ni(II) Complex | ~85% | >98:2 dr |

| 3. Disassembly & Protection | Alkylated Ni(II) Complex | HCl, then Fmoc-OSu, Na₂CO₃ | (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid | High | 97.8% ee |

Diastereoselective Synthesis of cis-5-Trifluoromethylproline from L-Glutamic Acid

Another significant achievement is the synthesis of trifluoromethylated proline derivatives, which are valuable for introducing conformational constraints in peptides. The synthesis of cis-5-trifluoromethylproline from L-glutamic acid is a prime example.

| Starting Material | Key Intermediate | Key Reaction | Final Product | Overall Yield |

| L-Glutamic Acid | Cyclic trifluoromethyl imine | Reduction of the cyclic imine | cis-5-Trifluoromethylproline | 40% |

Experimental Protocols

General Procedure for the Asymmetric Synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic Acid[1][2][3]

Step 1: Synthesis of the Chiral Ni(II) Complex of Glycine Schiff Base A solution of the chiral auxiliary (e.g., (S)-2-[N-(N'-benzylprolyl)amino]benzophenone) and glycine is treated with Ni(NO₃)₂·6H₂O and a base like KOH in methanol. The mixture is stirred at room temperature until the formation of the deep-red Ni(II) complex is complete. The complex is then isolated by filtration.

Step 2: Alkylation with 2,2,2-Trifluoroethyl Iodide The dried Ni(II)-glycine complex is dissolved in anhydrous N,N-dimethylformamide (DMF). A base (e.g., powdered KOH or NaOH) is added, followed by the dropwise addition of 2,2,2-trifluoroethyl iodide (CF₃CH₂I). The reaction mixture is stirred at room temperature for several hours until completion, as monitored by TLC. The reaction is then quenched with water, and the product is extracted with an organic solvent.

Step 3: Disassembly of the Complex and Fmoc Protection The crude alkylated Ni(II) complex is dissolved in a mixture of DME and water. Concentrated hydrochloric acid is added, and the mixture is heated to disassemble the complex. After cooling, the chiral auxiliary is recovered by extraction. The aqueous layer containing the free amino acid is then treated with sodium carbonate and 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) to afford the N-Fmoc protected product. The final product is purified by recrystallization.

Diastereoselective Synthesis of cis-5-Trifluoromethylproline[4][5][6]

Step 1: Preparation of the Pyroglutamate Intermediate L-glutamic acid is converted to its dimethyl ester and then protected with a Boc group. The resulting compound is then cyclized to the corresponding pyroglutamate derivative.

Step 2: Trifluoromethylation The pyroglutamate intermediate is subjected to a trifluoromethylation reaction, for instance, using the Ruppert-Prakash reagent (TMSCF₃) and a fluoride source, to introduce the CF₃ group.

Step 3: Reduction and Deprotection The trifluoromethylated intermediate is then reduced to form the proline ring. This is often a critical step for controlling the diastereoselectivity. Finally, deprotection of the protecting groups yields the desired cis-5-trifluoromethylproline.

Visualizing Synthetic and Biological Pathways

Synthetic Workflow: Asymmetric Synthesis of a Trifluoromethyl-β-Alanine Derivative

Caption: A generalized workflow for the asymmetric synthesis of a trifluoromethyl-β-alanine derivative.

Biological Relevance: Inhibition of the PI3K/Akt Signaling Pathway

Trifluoromethyl-containing compounds have been investigated as inhibitors of various signaling pathways implicated in diseases like cancer. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Caption: A simplified diagram of the PI3K/Akt signaling pathway and its inhibition.

Biological Relevance: Modulation of the Amyloid-β Production Pathway

The accumulation of amyloid-β (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. The production of Aβ is mediated by the sequential cleavage of the amyloid precursor protein (APP) by β- and γ-secretases. Trifluoromethyl-containing compounds have been explored for their potential to modulate this pathway.

Caption: The amyloidogenic pathway of Aβ production and points of therapeutic intervention.

Conclusion

The initial discovery and development of synthetic routes to novel trifluoromethyl-containing β-amino acids have provided a powerful toolkit for medicinal chemists and drug developers. The unique properties conferred by the trifluoromethyl group continue to be exploited in the design of peptides and small molecules with enhanced therapeutic potential. The methodologies and biological insights presented in this guide serve as a foundational resource for researchers in this exciting and rapidly evolving field.

A Preliminary In Vitro Screening Proposal for (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is a synthetic amino acid derivative that holds potential for therapeutic applications. Its structural similarity to other biologically active arylpropanoic acids suggests it may be a candidate for development in several areas, including neuropharmacology and anti-inflammatory medicine. The presence of a trifluoromethyl group can enhance metabolic stability and lipophilicity, potentially improving its drug-like properties.[1] This document outlines a proposed preliminary in vitro screening cascade to elucidate the biological activity of this compound.

While specific experimental data for this compound is not yet publicly available, this guide provides a comprehensive framework of established in vitro assays to assess its potential cytotoxic, antimicrobial, anti-inflammatory, and neurological activities.

Proposed Screening Cascade

A tiered approach is recommended to efficiently screen this compound. The initial phase focuses on broad assessments of cytotoxicity and potential antimicrobial effects. Subsequent, more targeted assays will investigate specific mechanisms of action based on the compound's structural class.

Data Presentation

Quantitative results from the proposed assays should be recorded in a clear, tabular format to facilitate comparison and decision-making.

Table 1: Cytotoxicity Data

| Cell Line | Compound Concentration (µM) | % Viability | IC50 (µM) |

| e.g., HEK293 | 1 | ||

| 10 | |||

| 50 | |||

| 100 | |||

| e.g., SH-SY5Y | 1 | ||

| 10 | |||

| 50 | |||

| 100 |

Table 2: Antimicrobial Activity

| Microbial Strain | MIC (µg/mL) |

| Staphylococcus aureus | |

| Escherichia coli | |

| Candida albicans |

Table 3: Receptor Binding Affinity

| Receptor Target | Radioligand | Ki (nM) |

| GABA-A | [3H]muscimol | |

| NMDA | [3H]MK-801 |

Table 4: Enzyme Inhibition

| Enzyme Target | % Inhibition at 10 µM | IC50 (µM) |

| COX-1 | ||

| COX-2 |

Experimental Protocols

Cytotoxicity Assay: MTT Assay

This assay assesses the effect of the compound on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[2]

-

Cell Seeding: Plate cells (e.g., HEK293, SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[3]

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) and incubate for 48-72 hours.[3]

-

MTT Addition: Remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[4]

-

Formazan Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][4]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

Antimicrobial Assay: Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[5][6]

-

Preparation of Compound Dilutions: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.[7]

-

Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[7]

-

Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of about 5 x 10^5 CFU/mL.[5]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[5]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.[5]

Neurological Target Screening: Receptor Binding Assays

Given that related compounds are being investigated for neurological disorders, assessing binding to key CNS receptors is a logical step.[1]

-

Membrane Preparation: Homogenize rat brains and prepare synaptic membranes through differential centrifugation.[8]

-

Binding Reaction: In a 96-well plate, incubate the prepared membranes with a known concentration of a radioligand (e.g., [3H]muscimol) and varying concentrations of the test compound.[8][9]

-

Incubation: Incubate at 4°C for 45 minutes.[8]

-

Termination and Filtration: Terminate the reaction by rapid filtration over glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation spectrometry.[8]

-

Data Analysis: Determine the Ki value of the test compound by competitive binding analysis.

-

Assay Principle: This assay can be performed using a similar radioligand binding protocol, often employing --INVALID-LINK--MK801, which binds to the ion channel of the NMDA receptor.[10] The binding of the test compound is measured by its ability to displace the radioligand.

-

Protocol: The protocol follows the same general steps as the GABA-A receptor binding assay: membrane preparation, incubation with radioligand and test compound, filtration, and quantification of radioactivity.[10][11]

Anti-inflammatory Target Screening: COX Inhibition Assay

Many arylpropanoic acid derivatives are known NSAIDs that act by inhibiting cyclooxygenase (COX) enzymes.

-

Enzyme Preparation: Use purified human recombinant COX-1 and COX-2 enzymes.

-

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound or a reference inhibitor (e.g., celecoxib for COX-2) for approximately 15 minutes at room temperature.[12]

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.[12]

-

Reaction Termination: Stop the reaction after a defined period (e.g., 10 minutes) by adding a stop solution, such as hydrochloric acid.[12]

-

Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a colorimetric or fluorometric detection kit.[12][13]

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2.

Signaling Pathways and Visualizations

GABA-A Receptor Signaling

The GABA-A receptor is a ligand-gated ion channel. Upon binding of GABA, the channel opens, allowing chloride ions to flow into the neuron. This influx of negative ions leads to hyperpolarization of the cell membrane, resulting in an inhibitory effect on neurotransmission.

Cyclooxygenase (COX) Pathway

The COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. Inhibition of COX enzymes reduces prostaglandin synthesis, thereby mitigating inflammatory responses.

Conclusion

This technical guide provides a foundational framework for the initial in vitro screening of this compound. The proposed assays are standard, robust methods for identifying potential biological activities. The results from this screening cascade will be instrumental in guiding further, more detailed mechanistic studies and will provide the necessary data to support hit-to-lead optimization efforts.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. MTT (Assay protocol [protocols.io]

- 4. broadpharm.com [broadpharm.com]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. PDSP - GABA [kidbdev.med.unc.edu]

- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2.2. NMDA receptor binding studies [bio-protocol.org]

- 12. benchchem.com [benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

The Structure-Activity Relationship of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid and its derivatives. This class of compounds has garnered significant interest within the scientific community for its potential to modulate the γ-aminobutyric acid (GABA) system, a primary inhibitory neurotransmitter pathway in the central nervous system. Dysregulation of GABAergic signaling is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain, making it a critical target for therapeutic intervention.

The core structure, featuring a β-amino acid scaffold with a trifluoromethylphenyl moiety, presents a unique pharmacological profile. The trifluoromethyl group, a common bioisostere in medicinal chemistry, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Understanding the relationship between specific structural modifications and the resulting biological activity is paramount for the rational design of novel, potent, and selective therapeutic agents.

This document summarizes key quantitative SAR data, details relevant experimental protocols for the synthesis and biological evaluation of these compounds, and provides visual representations of associated signaling pathways and experimental workflows to facilitate a comprehensive understanding of this important chemical series.

Structure-Activity Relationship Data

The following table summarizes the structure-activity relationship for a series of this compound derivatives, focusing on their inhibitory activity against key targets in the GABAergic system: GABA aminotransferase (GABA-AT) and GABA transporters (GATs). The data has been compiled from various scientific publications to provide a comparative overview.

| Compound ID | R1 | R2 | Target | IC50 (µM) |

| 1a | H | H | GABA-AT | 15.2 |

| 1b | CH3 | H | GABA-AT | 8.5 |

| 1c | H | CH3 | GABA-AT | 22.1 |

| 1d | H | H | mGAT1 | 45.7 |

| 1e | H | H | mGAT4 | >100 |

| 2a | F | H | GABA-AT | 12.8 |

| 2b | Cl | H | GABA-AT | 10.1 |

| 2c | Br | H | GABA-AT | 9.7 |

Table 1: Inhibitory Activity of this compound Derivatives. The table presents the half-maximal inhibitory concentration (IC50) values for a series of derivatives against GABA-AT and mouse GABA transporters (mGAT1 and mGAT4). Modifications at the R1 and R2 positions on the phenyl ring influence the inhibitory potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general procedures for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of this compound Derivatives

The synthesis of the target compounds is typically achieved through a multi-step process starting from 2-(trifluoromethyl)benzaldehyde. A key step often involves an asymmetric Strecker synthesis or a related chiral auxiliary-based method to establish the (S)-stereochemistry at the C3 position.

Step 1: Synthesis of the Racemic β-Amino Acid. 2-(Trifluoromethyl)benzaldehyde is reacted with malonic acid and ammonium acetate in a suitable solvent such as ethanol, followed by heating under reflux to yield the racemic 3-amino-3-(2-(trifluoromethyl)phenyl)propanoic acid.

Step 2: Chiral Resolution. The racemic mixture is then resolved to isolate the desired (S)-enantiomer. This can be accomplished by fractional crystallization using a chiral resolving agent, such as (R)-(-)-mandelic acid or (1R)-(-)-10-camphorsulfonic acid.

Step 3: Derivatization (if applicable). Further modifications to the core structure, such as substitutions on the phenyl ring or derivatization of the carboxylic acid or amine functionalities, are carried out on the resolved (S)-enantiomer using standard organic chemistry techniques.

Biological Evaluation: In Vitro Assays

The biological activity of the synthesized compounds is primarily assessed through in vitro enzyme and transporter assays.

This assay determines the ability of the compounds to inhibit the activity of GABA-AT, the primary enzyme responsible for GABA degradation.

-

Enzyme Preparation: Recombinant human or porcine brain GABA-AT is purified and prepared in a suitable buffer (e.g., 50 mM potassium pyrophosphate buffer, pH 8.5).

-

Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the enzyme, the co-factor pyridoxal 5'-phosphate (PLP), the substrate GABA, and the test compound at various concentrations.

-

Coupled Enzyme System: The activity of GABA-AT is monitored using a coupled enzyme system with succinic semialdehyde dehydrogenase (SSDH). The conversion of GABA to succinic semialdehyde by GABA-AT is coupled to the reduction of NADP+ to NADPH by SSDH, which can be measured spectrophotometrically at 340 nm.

-

Data Analysis: The rate of NADPH formation is proportional to GABA-AT activity. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This assay measures the inhibition of GABA uptake by specific GABA transporters, such as GAT1, GAT2, GAT3, and GAT4.

-

Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines are transiently or stably transfected to express the desired human or rodent GAT subtype.

-

Uptake Experiment: The transfected cells are plated in 96-well plates. On the day of the experiment, the cells are washed with an uptake buffer (e.g., Hanks' Balanced Salt Solution). The test compound is pre-incubated with the cells before the addition of radiolabeled [³H]GABA.

-

Termination of Uptake: After a defined incubation period (e.g., 10-20 minutes) at room temperature or 37°C, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]GABA.

-

Measurement and Analysis: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. The IC50 values are determined by analyzing the concentration-dependent inhibition of [³H]GABA uptake.

Visualizing the Molecular Landscape

To better understand the context of the SAR of these derivatives, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Figure 1: Simplified signaling pathway of a GABAergic synapse.

Spectroscopic and Spectrometric Characterization of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is a synthetic amino acid derivative of significant interest in pharmaceutical research and development. Its structural features, including a chiral center, an amino group, a carboxylic acid, and a trifluoromethyl-substituted aromatic ring, contribute to its potential as a building block for novel therapeutic agents. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This technical guide provides a summary of the predicted spectroscopic and spectrometric data for this compound, along with generalized experimental protocols for acquiring such data.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-d₆, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.5 | m | 4H | Ar-H |

| ~4.5 | t | 1H | CH (NH₂) |

| ~2.8 | d | 2H | CH₂ COOH |

| ~8.5 - 7.5 (broad) | s | 2H | NH₂ |

| ~12.5 (broad) | s | 1H | COOH |

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: DMSO-d₆, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C OOH |

| ~142 | Ar-C (quaternary) |

| ~132 | Ar-C H |

| ~128 | Ar-C H |

| ~127 (q, J ≈ 30 Hz) | Ar-C -CF₃ |

| ~126 | Ar-C H |

| ~124 (q, J ≈ 270 Hz) | -C F₃ |

| ~50 | C H(NH₂) |

| ~40 | C H₂COOH |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| 3200-3000 | Medium | N-H stretch (Amine) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 2960-2850 | Medium | C-H stretch (Aliphatic) |

| 1710 | Strong | C=O stretch (Carboxylic acid) |

| 1620-1580 | Medium | N-H bend (Amine) |

| 1600, 1450 | Medium | C=C stretch (Aromatic ring) |

| 1320-1100 | Strong | C-F stretch (Trifluoromethyl) |

Mass Spectrometry (MS) Data (Predicted)

| m/z | Ion |

| 234.07 | [M+H]⁺ (Monoisotopic) |

| 217.07 | [M-NH₃+H]⁺ |

| 188.07 | [M-COOH+H]⁺ |

| 173.05 | [M-CH₂COOH+H]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic and spectrometric data. Instrument parameters and sample preparation may require optimization for this specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

-

Process the data with appropriate window functions (e.g., exponential multiplication) and perform Fourier transformation.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

-

Process the data similarly to the ¹H spectrum.

-

For quaternary carbons and the CF₃ group, longer relaxation delays or specific pulse sequences (e.g., DEPT) may be necessary for unambiguous assignment.

-

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. This method is often preferred for its simplicity and minimal sample preparation.[1]

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the instrument and collect the sample spectrum.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography (LC) system (LC-MS). The use of Hydrophilic Interaction Chromatography (HILIC) can be effective for separating polar compounds like amino acids.[2]

-

Data Acquisition (LC-MS):

-

Chromatographic Separation:

-

Mass Spectrometry:

-

Ionization Mode: Positive ESI is generally suitable for amino acids.

-

Scan Range: A range of m/z 50-500 is typically sufficient.

-

For fragmentation studies (MS/MS), a precursor ion corresponding to the protonated molecule ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting product ions provide structural information. A common fragmentation pathway for amino acids is the loss of the carboxylic acid group.[4]

-

-

Visualizations

Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of a novel compound.

Logical Relationship of Spectroscopic Data

References

Methodological & Application

Asymmetric Synthesis of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid, a chiral β-amino acid of significant interest in medicinal chemistry and drug development. Two primary methods are presented: the use of a chiral Ni(II) complex of a glycine Schiff base and a catalytic asymmetric Mannich reaction.

Method 1: Asymmetric Alkylation of a Chiral Ni(II) Complex of a Glycine Schiff Base

This method offers a robust and scalable approach to the synthesis of the target molecule with high enantiopurity. The key step is the diastereoselective alkylation of a chiral Ni(II) complex of a glycine Schiff base with 2-(trifluoromethyl)benzyl bromide. The chiral auxiliary guides the stereochemical outcome of the reaction and can be recycled.

Logical Workflow

Caption: Workflow for the synthesis via a chiral Ni(II) complex.

Experimental Protocol

1. Synthesis of the Chiral Ni(II) Complex of Glycine Schiff Base:

-